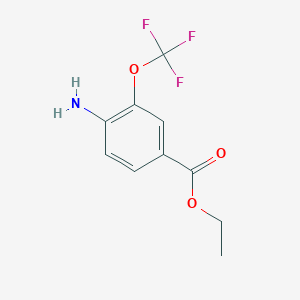

Ethyl 4-amino-3-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSPOINRBCMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697515 | |

| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260742-02-6 | |

| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a modern and robust synthetic strategy for this compound, a valuable building block for pharmaceutical and agrochemical research. The trifluoromethoxy (OCF₃) group is a critical substituent used to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, its regioselective introduction, particularly ortho to an amino group, presents a significant synthetic challenge. This document details a state-of-the-art pathway that leverages an O-trifluoromethylation of an N-aryl hydroxylamine derivative followed by a thermally induced intramolecular rearrangement. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and present a critical analysis of the methodology.

Strategic Analysis of Synthetic Pathways

The requires the precise assembly of a 1,2,4-trisubstituted aromatic ring. The primary challenge lies in the regioselective installation of the trifluoromethoxy group at the C-3 position, ortho to the amine and meta to the ethyl ester.

Several theoretical approaches can be envisioned:

-

Direct Electrophilic Trifluoromethoxylation: This is generally not feasible on an aniline derivative due to the powerful activating and ortho-, para-directing nature of the amino group, which would lead to substitution at the C-5 position.

-

Nucleophilic Aromatic Substitution (SNA_r): This would require a precursor with a suitable leaving group at the C-3 position, which is often difficult to prepare and may require harsh reaction conditions.

-

Metalation-based Functionalization: Strategies involving directed ortho-metalation of a protected 3-(trifluoromethoxy)aniline derivative could be employed to introduce a carboxyl group at the C-4 position.[1][2] However, this can suffer from competing side reactions and requires strictly controlled anhydrous conditions.

The most effective and elegant strategy, which forms the core of this guide, circumvents these issues by building the desired functionality through a clever sequence of O-trifluoromethylation and intramolecular rearrangement. This pathway offers high regioselectivity and utilizes bench-stable reagents.[3]

Recommended Synthetic Workflow

The proposed pathway begins with a readily available starting material, Ethyl 4-nitrobenzoate, and proceeds through five key stages.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of ortho-trifluoromethoxylated aniline derivatives and provide a validated pathway.[3][4]

Step 1: Synthesis of Ethyl 4-(hydroxyamino)benzoate

Principle: The synthesis begins with the selective reduction of the nitro group on Ethyl 4-nitrobenzoate. A full reduction to the amine must be avoided. Using a catalyst like Rhodium on carbon (Rh/C) with hydrazine allows for a controlled partial reduction to the hydroxylamine intermediate.

Protocol:

-

To a solution of Ethyl 4-nitrobenzoate (10 g, 51.2 mmol) in ethanol (200 mL) in a round-bottom flask, add 5% Rhodium on carbon (500 mg, 5% w/w).

-

Cool the suspension to 0 °C in an ice bath.

-

Add hydrazine monohydrate (5.1 mL, 102.4 mmol, 2.0 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-(hydroxyamino)benzoate, which can be used in the next step without further purification.

Step 2: N-Acetylation of Ethyl 4-(hydroxyamino)benzoate

Principle: The hydroxylamine is protected with an acetyl group. This serves two purposes: it enhances the stability of the intermediate and sets up the electronic configuration required for the subsequent rearrangement step.

Protocol:

-

Dissolve the crude Ethyl 4-(hydroxyamino)benzoate (approx. 51.2 mmol) in anhydrous diethyl ether (250 mL) in a three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Prepare a solution of acetyl chloride (4.0 mL, 56.3 mmol, 1.1 equiv) in anhydrous diethyl ether (50 mL).

-

Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 1 hour using a syringe pump.[4]

-

Stir the mixture at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-(N-acetoxyamino)benzoate.

Step 3: O-Trifluoromethylation

Principle: This is the key step where the trifluoromethoxy precursor is formed. An electrophilic trifluoromethylating agent, such as Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is used to transfer a CF₃ group to the oxygen of the N-hydroxyacetamido moiety. A catalytic amount of a weak base like cesium carbonate facilitates the reaction.[3][4]

Protocol:

-

In a reaction vessel, dissolve Ethyl 4-(N-acetoxyamino)benzoate (approx. 51.2 mmol) in chloroform (250 mL).

-

Add Togni reagent II (20.9 g, 66.6 mmol, 1.3 equiv) and cesium carbonate (1.67 g, 5.12 mmol, 0.1 equiv).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 4: Thermal Rearrangement

Principle: The N-O bond in the trifluoromethoxylated intermediate is labile. Upon heating, it undergoes a[1][1]-sigmatropic rearrangement, migrating the OCF₃ group to the ortho position (C-3) of the aromatic ring. This step is highly regioselective due to the intramolecular nature of the reaction.

Caption: The key thermal[1][1]-sigmatropic rearrangement step.

Protocol:

-

Place Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate (approx. 50 mmol) in a pressure vessel equipped with a magnetic stir bar.

-

Add nitromethane (250 mL).[4]

-

Seal the vessel and heat the reaction mixture to 120 °C behind a safety shield.

-

Stir at this temperature for 18-24 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator to remove the nitromethane.

-

The resulting crude product, Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate, can be purified by recrystallization or column chromatography.

Step 5: Hydrolysis of the N-Acetyl Group

Principle: The final step is the deprotection of the amino group. This is a standard hydrolysis of an amide, which can be achieved under either acidic or basic conditions to yield the target primary amine.

Protocol (Acidic Hydrolysis):

-

Suspend the crude Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate in a mixture of ethanol (150 mL) and 6 M hydrochloric acid (75 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture to yield pure this compound.

Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Selective Reduction | Hydrazine, 5% Rh/C | >90% (crude) |

| 2 | N-Acetylation | Acetyl Chloride | ~95% |

| 3 | O-Trifluoromethylation | Togni Reagent II, Cs₂CO₃ | 85-95% |

| 4 | Thermal Rearrangement | Nitromethane, 120 °C | 70-85% |

| 5 | Hydrolysis | HCl / Ethanol | >90% |

Conclusion

The synthetic route detailed in this guide represents a reliable and highly regioselective method for preparing this compound. By leveraging a sophisticated O-trifluoromethylation and intramolecular rearrangement sequence, this strategy effectively overcomes the challenges associated with direct functionalization of electron-rich aromatic systems. The use of well-defined protocols and commercially available reagents makes this pathway suitable for implementation in both academic and industrial research settings, providing drug development professionals with efficient access to this important chemical intermediate.

References

-

Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Center for Biotechnology Information. [Link]

-

Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry, 68(12), 4693-9. [Link]

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 9. [Link]

-

Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. [Link]

Sources

- 1. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-amino-3-(trifluoromethoxy)benzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3-(trifluoromethoxy)benzoate

Executive Summary

This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. Characterized by a benzene ring substituted with an amino group, an ethyl ester, and a trifluoromethoxy group, this molecule serves as a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy (-OCF3) group, a metabolically stable and highly lipophilic moiety, makes it a particularly valuable synthon in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic profile, key chemical reactions, and applications, intended for researchers and professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The electron-donating amino group and the electron-withdrawing trifluoromethoxy and ethyl ester groups create a nuanced electronic environment that influences its reactivity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1260742-02-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | [1] |

| Molecular Weight | 249.19 g/mol | [1] |

| MDL Number | MFCD15527570 | [1] |

| Appearance | Typically an off-white to yellow solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in water. | Inferred from structure |

| Storage Temperature | Room temperature; store in a tightly sealed container in a dry, well-ventilated place. | [1][3] |

| Classification | Organic Building Block, Fluorinated Compound, Amine, Ester, Ether. | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry transformations. The two most common and industrially viable routes involve either the final-step formation of the ester (Fischer Esterification) from the corresponding carboxylic acid or the reduction of a nitro-group precursor. The choice of route often depends on the availability and cost of the starting materials.

Caption: Primary synthetic pathways to this compound.

Protocol 3.1: Synthesis via Fischer Esterification (Adapted Protocol)

This protocol is adapted from a standard procedure for the esterification of a structurally similar aminobenzoic acid derivative.[4] The reaction proceeds via an acid-catalyzed nucleophilic attack of ethanol on the protonated carbonyl group of the carboxylic acid.

Methodology:

-

Reaction Setup: To a solution of 4-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant, ~10-15 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at room temperature with stirring. The sulfuric acid acts as a critical catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing helps to shift the reaction equilibrium towards the product side by removing the water byproduct, although a Dean-Stark trap is more effective if a non-alcohol solvent is used.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, making it water-soluble.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The organic product will preferentially partition into the ethyl acetate layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Profile

Characterization and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a representative profile can be predicted based on its structure and data from close analogs.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.8-7.0 (m, 3H, Ar-H), δ ~4.5-4.0 (br s, 2H, -NH₂), δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~166 (C=O), δ ~150-120 (Ar-C), δ ~121 (q, J ≈ 257 Hz, -OCF₃), δ ~61 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃). |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1620 (N-H bend), ~1280-1150 (C-O stretch and C-F stretches). |

| Mass Spec (EI) | Expected M⁺ at m/z = 249.0616 (calculated for C₁₀H₁₀F₃NO₃). |

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by the nucleophilic character of the aromatic amine and the electrophilic character of the ester carbonyl group. These two sites allow for a wide range of derivatization reactions, making it a versatile intermediate.

Caption: Key reaction pathways for derivatizing the title compound.

Reactions at the Amino Group

The aniline-type amino group is a potent nucleophile and can readily undergo acylation, alkylation, and condensation reactions. For instance, reaction with aldehydes in the presence of an acid catalyst can form Schiff bases, a reaction used in the synthesis of diarylamines.[7]

Reactions at the Ester Group

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. More synthetically useful is its reaction with nucleophiles like hydrazine. The formation of a benzohydrazide from an aminobenzoate is a key step in the synthesis of medicinally important heterocycles like 1,3,4-oxadiazoles.[8][9]

Protocol 5.1: Synthesis of 4-Amino-3-(trifluoromethoxy)benzohydrazide (Adapted Protocol)

This procedure is adapted from a well-established method for converting ethyl aminobenzoates to their corresponding hydrazides.[8]

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (80% solution, ~10 eq) to the flask. The large excess of hydrazine pushes the equilibrium towards the product.

-

Heating: Reflux the mixture for 8-10 hours. The reaction progress should be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, typically a solid, will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material or excess hydrazine. The product can be recrystallized from ethanol to achieve high purity.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as an intermediate in the synthesis of higher-value compounds.

-

Pharmaceutical Scaffolds: The core aminobenzoate structure is present in numerous biologically active compounds, including local anesthetics (analogs of benzocaine) and targeted anticancer agents.[9][10] The introduction of the -OCF₃ group is a modern strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability. Analogs of this compound are used to synthesize inhibitors of key biological targets like Epidermal Growth Factor Receptor (EGFR).[9]

-

Advanced Materials: The unique electronic properties imparted by the fluorine atoms make such compounds candidates for the synthesis of specialty polymers, dyes, and other functional materials.[11]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of structurally similar compounds like Ethyl 4-aminobenzoate and Ethyl 4-amino-3-methylbenzoate, a cautious approach to handling is warranted.[3][12]

-

Potential Hazards (Inferred from Analogs):

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Conclusion

This compound is a strategically important fluorinated building block with well-defined chemical properties. Its dual reactivity at the amino and ester functionalities allows for diverse synthetic transformations, paving the way for the creation of novel pharmaceutical agents and advanced materials. The methodologies for its synthesis are robust and based on fundamental organic reactions. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

PubChem. Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498. [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

ResearchGate. Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. [Link]

-

PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

SpectraBase. Ethyl 4-aminobenzoate. [Link]

-

PubChem. Ethyl 2-amino-4-trifluoromethylbenzoate | C10H10F3NO2 | CID 12800885. [Link]

-

PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

-

ChemBK. 4-amino-3-trifluoromethyl-benzoic acid methyl ester. [Link]

-

Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Google Patents. Para-amino benzoic acid esters - US2442797A.

-

Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. [Link]

-

PubMed. Ethyl 4-ethyl-amino-3-nitro-benzoate. [Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

ResearchGate. (PDF) Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. [Link]

Sources

- 1. This compound | 1260742-02-6 [chemicalbook.com]

- 2. 1260742-02-6|this compound|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-amino-3-(trifluoromethoxy)benzoate (CAS: 1260742-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on metabolic stability and lipophilicity. This guide provides a comprehensive technical overview of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a valuable building block for the synthesis of novel therapeutics. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Molecular Structure

This compound is a substituted aniline derivative with the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol .[1] The strategic placement of the amino, trifluoromethoxy, and ethyl ester groups on the benzene ring provides a versatile scaffold for a range of chemical transformations.

| Property | Value |

| CAS Number | 1260742-02-6 |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| Appearance | Off-white to light yellow solid (predicted) |

| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. |

The structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol provides the desired ethyl ester.[2][3][4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.

Materials:

-

4-Amino-3-(trifluoromethoxy)benzoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[2][3]

-

Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be performed in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the predicted spectroscopic data based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~4.2 | br s | 2H | -NH₂ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~150 | Ar-C (C-NH₂) |

| ~140 | Ar-C (C-OCF₃) |

| ~132 | Ar-CH |

| ~122 | q, J(C,F) ≈ 257 Hz, -OCF₃ |

| ~120 | Ar-CH |

| ~118 | Ar-C (C-COOEt) |

| ~115 | Ar-CH |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1710 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending |

| 1600, 1500 | Medium | Aromatic C=C stretching |

| 1250-1000 | Strong | C-O stretching (ester and ether) |

| 1200-1100 | Strong | C-F stretching (trifluoromethoxy) |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 249. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 204, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to give a fragment at m/z 176.[8][9][10]

Applications in Drug Development

This compound is a strategic building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[11][12][13] The trifluoromethoxy group imparts several advantageous properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

-

Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH and potentially affecting its binding to the target protein.

The primary amino group and the ethyl ester functionality of this compound serve as versatile handles for further chemical modifications. The amino group can be readily acylated, alkylated, or used in the construction of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive amino group, a modifiable ester, and the advantageous trifluoromethoxy substituent makes it a strategic component for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this important intermediate in their scientific pursuits.

References

-

Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Mass Spectrometry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, March 14). ResearchGate. Retrieved January 19, 2026, from [Link]

-

ethyl 4-aminobenzoate - MassBank. (2008, October 21). Retrieved January 19, 2026, from [Link]

-

Ethyl 4-aminobenzoate - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. - Chegg. (2020, October 11). Retrieved January 19, 2026, from [Link]

-

This compound - Dana Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

Ethyl 4-aminobenzoate - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved January 19, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer Esterification - YouTube. (2012, July 9). Retrieved January 19, 2026, from [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. (2020, December 1). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1260742-02-6|this compound|BLD Pharm [bldpharm.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. athabascau.ca [athabascau.ca]

- 4. youtube.com [youtube.com]

- 5. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. massbank.eu [massbank.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric characteristics.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct profile of high metabolic stability, thanks to the strength of the C-F bonds, and modulated lipophilicity, which can enhance membrane permeability and bioavailability.[2][3]

This guide provides a comprehensive technical overview of the structural analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, the following sections are designed to not only present the analytical data but also to elucidate the rationale behind the chosen methodologies, ensuring a self-validating and authoritative approach to the characterization of this important molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 1260742-02-6 | [4] |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | [4] |

| Molecular Weight | 249.19 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate) (predicted) | General knowledge |

Synthesis and Purification: A Validated Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Esterification

This protocol is adapted from a standard procedure for the synthesis of similar ethyl esters.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-(trifluoromethoxy)benzoic acid (1 equivalent) in absolute ethanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution. Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: Confirm the structure and purity of the isolated product using the analytical techniques detailed in the following sections.

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of a novel or synthesized compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a complete picture of the molecule's connectivity, functional groups, and purity.

Workflow for Structural Analysis

Caption: Integrated workflow for the structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][7] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

-

Ethyl Group:

-

A quartet at approximately δ 4.3 ppm corresponding to the -O-CH₂- protons, coupled to the adjacent methyl group.

-

A triplet at approximately δ 1.3 ppm corresponding to the -CH₃ protons, coupled to the adjacent methylene group.

-

-

Aromatic Protons:

-

The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, trifluoromethoxy, and ester groups. Based on analogous compounds, we can predict the following:

-

A doublet at approximately δ 7.7-7.9 ppm for the proton ortho to the ester group.

-

A doublet of doublets at approximately δ 7.5-7.7 ppm for the proton between the ester and trifluoromethoxy groups.

-

A doublet at approximately δ 6.8-7.0 ppm for the proton ortho to the amino group.

-

-

-

Amino Group:

-

A broad singlet at approximately δ 4.0-5.0 ppm for the -NH₂ protons. The chemical shift of this peak is highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: Predicted Chemical Shifts

-

Carbonyl Carbon: δ 165-167 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 110-155 ppm. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the fluorine atoms.

-

Ethyl Group Carbons:

-

-O-CH₂-: δ ~60 ppm.

-

-CH₃: δ ~14 ppm.

-

-

Trifluoromethoxy Carbon: A quartet around δ 120 ppm with a large C-F coupling constant.

¹⁹F NMR Spectroscopy

A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift will be characteristic of this functional group.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to obtain optimal resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[8]

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Reference |

| 3450-3300 | N-H (Amino) | Asymmetric & Symmetric Stretch | Two sharp to medium bands | [9] |

| 3100-3000 | C-H (Aromatic) | Stretch | Weak to medium bands | [9] |

| 2980-2850 | C-H (Alkyl) | Stretch | Medium bands | [9] |

| 1725-1705 | C=O (Ester) | Stretch | Strong, sharp band | [10] |

| 1620-1580 | C=C (Aromatic) | Stretch | Medium to strong bands | [9] |

| 1300-1000 | C-O (Ester & Ether) | Stretch | Strong bands | [10] |

| 1250-1000 | C-F (Trifluoromethoxy) | Stretch | Strong, broad bands | General Knowledge |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[11]

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A significant peak at m/z = 204.

-

Loss of Ethyl Group (-CH₂CH₃): A peak at m/z = 220.

-

Loss of Carbon Monoxide (-CO) from the [M-OC₂H₅]⁺ fragment: A peak at m/z = 176.

-

Further fragmentation of the aromatic ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain the exact mass of the molecular ion. This allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): If further structural information is needed, perform tandem mass spectrometry on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.[5][12]

Method Development Considerations

-

Column: A reversed-phase C18 column is typically suitable for the separation of aromatic amines.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm or 280 nm) is appropriate.

Experimental Protocol: Purity Analysis

-

Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase or a compatible solvent.

-

Injection and Separation: Inject a fixed volume of the sample and standards onto the HPLC system and run the developed gradient method.

-

Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.

Conclusion

The structural analysis of this compound requires a synergistic application of modern analytical techniques. By integrating the data from NMR, IR, MS, and HPLC, researchers can confidently confirm the identity, structure, and purity of this valuable building block. The methodologies and interpretative guidance provided in this technical guide offer a robust framework for the characterization of this and other related fluorinated compounds, thereby supporting the advancement of innovative drug discovery programs. The presence of the trifluoromethoxy group imparts unique properties that are highly desirable in medicinal chemistry, making a thorough understanding of its structural characterization paramount for its effective utilization.[13]

References

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

SlideShare. Structural elucidation by NMR(1HNMR). [Link]

-

PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

ResearchGate. Principles in NMR Spectroscopy. [Link]

-

PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

-

PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

-

AZoNetwork. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Semantic Scholar. Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Scribd. NMR Spectroscopy For Structure Elucidation. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | 1260742-02-6 [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 688020-69-1|Ethyl 4-amino-3-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 4-(trifluoromethyl)benzoate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 4-amino-3-(trifluoromethoxy)benzoate: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 4-amino-3-(trifluoromethoxy)benzoate combines a classic para-substituted benzene ring with an amino group, an ethyl ester, and a trifluoromethoxy group. Each of these functional groups imparts a unique signature to the overall spectroscopic profile.

-

¹H NMR: Will reveal the substitution pattern of the aromatic ring and the structure of the ethyl group.

-

¹³C NMR: Provides information on the carbon skeleton, with the highly electronegative trifluoromethoxy group significantly influencing the chemical shifts of the aromatic carbons.

-

¹⁹F NMR: A simple yet powerful tool for confirming the presence and integrity of the -OCF₃ group.

-

IR Spectroscopy: Identifies the key functional groups, including the N-H stretches of the amine, the C=O stretch of the ester, and vibrations associated with the trifluoromethoxy group.

-

Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show signals in three distinct regions: the aromatic region, the region corresponding to the ethyl ester, and a broad signal for the amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | Ar-H | The proton ortho to the electron-withdrawing ester group will be the most deshielded. |

| ~7.6 | dd | 1H | Ar-H | The proton meta to the ester and ortho to the trifluoromethoxy group will be deshielded. |

| ~6.8 | d | 1H | Ar-H | The proton ortho to the electron-donating amino group will be the most shielded. |

| ~4.3 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~4.0 | br s | 2H | -NH₂ | The amino protons often appear as a broad singlet and can exchange with D₂O. |

| ~1.3 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group, split by the adjacent methylene group. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 or similar.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The trifluoromethoxy group will have a significant deshielding effect on the carbon to which it is attached.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The ester carbonyl carbon is highly deshielded. |

| ~150 | Ar-C | The carbon attached to the amino group (C4). |

| ~145 (q) | Ar-C | The carbon attached to the trifluoromethoxy group (C3), showing quartet splitting due to coupling with fluorine. |

| ~132 | Ar-CH | Aromatic CH carbon. |

| ~122 (q) | -OCF₃ | The trifluoromethoxy carbon will appear as a quartet with a large coupling constant. |

| ~120 | Ar-C | Quaternary aromatic carbon (C1). |

| ~118 | Ar-CH | Aromatic CH carbon. |

| ~115 | Ar-CH | Aromatic CH carbon. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -58 to -60 | s | -OCF₃ | The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be complex, but several key stretches are diagnostic.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium | N-H symmetric & asymmetric stretching | Primary Amine |

| 3000 - 3100 | Medium | C-H stretching | Aromatic |

| 2850 - 3000 | Medium | C-H stretching | Aliphatic (Ethyl) |

| ~1710 | Strong | C=O stretching | Ester |

| ~1620 | Strong | N-H bending | Primary Amine |

| 1500 - 1600 | Medium-Strong | C=C stretching | Aromatic |

| 1100 - 1300 | Strong | C-O stretching & C-F stretching | Ester & Trifluoromethoxy |

Experimental Protocol for ATR-IR Data Acquisition:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: Perform a background scan before running the sample. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of analysis.

| m/z | Predicted Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 220 | [M - C₂H₅]⁺ |

| 204 | [M - OCH₂CH₃]⁺ |

| 166 | [M - OCF₃]⁺ |

| 120 | [H₂NC₆H₃CO]⁺ |

graph MS_Fragmentation { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺\nm/z = 249"]; F1 [label="[M - C₂H₅]⁺\nm/z = 220"]; F2 [label="[M - OCH₂CH₃]⁺\nm/z = 204"]; F3 [label="[M - OCF₃]⁺\nm/z = 166"]; F4 [label="[H₂NC₆H₃CO]⁺\nm/z = 120"];

M -> F1 [label="- C₂H₅"]; M -> F2 [label="- OCH₂CH₃"]; M -> F3 [label="- OCF₃"]; F2 -> F4 [label="- CO"]; }

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. By combining the structural insights from ¹H, ¹³C, and ¹⁹F NMR with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted data and interpretations provided in this guide serve as a robust framework for the analysis of this molecule and its derivatives in a research and development setting.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

The Trifluoromethoxy Group: A Guide to Its Transformative Role in Molecular Properties for Drug Discovery

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity, optimizing pharmacokinetic profiles, and ultimately, developing successful therapeutic agents. Among the vast arsenal of functional groups available to the medicinal chemist, fluorinated moieties have garnered significant attention for their profound impact on molecular properties. This guide focuses on a particularly influential yet nuanced substituent: the trifluoromethoxy (-OCF₃) group.

Often considered a "pseudo-halogen" or "super-halogen," the trifluoromethoxy group is far more than a simple bioisostere for a methoxy or hydroxyl group.[1] Its unique electronic and steric characteristics impart dramatic changes to a molecule's lipophilicity, metabolic stability, acidity, and conformational preferences.[2] Understanding the causality behind these effects is crucial for its effective deployment in drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower its rational application in the laboratory.

The Unique Electronic Signature of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's properties stems from a complex interplay of strong inductive effects and weakened resonance effects.

-

Potent Inductive Electron Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a powerful inductive pull, withdrawing electron density from the oxygen atom and, subsequently, from the aromatic ring or attached scaffold.[3] This strong -I effect is a key contributor to the group's ability to modulate the pKa of nearby acidic or basic centers and to influence interactions with biological targets.[4]

-

Attenuated Resonance Donation (+M Effect): While the oxygen atom possesses lone pairs that can, in principle, donate electron density to an aromatic system via resonance, this effect is significantly diminished.[3] The strong electron withdrawal by the fluorine atoms reduces the availability of these lone pairs for delocalization.[5] Despite this, the weak resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions, though the ring is overall deactivated towards such reactions.[3]

Logical Relationship: Electronic Effects of the -OCF₃ Group

Caption: Workflow for LogP determination via shake-flask method.

Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. [6]The trifluoromethoxy group is exceptionally effective at enhancing metabolic stability. [2] Causality:

-

Blocking Oxidative Metabolism: The carbon-fluorine bond is one of the strongest in organic chemistry. [7]Replacing a metabolically susceptible group, such as a methoxy (-OCH₃) or methyl (-CH₃) group, with a trifluoromethoxy group effectively blocks oxidative metabolism at that site. The -OCH₃ group is prone to O-dealkylation, a common metabolic pathway, which is prevented by the -OCF₃ substitution.

-

Electronic Deactivation: The strong electron-withdrawing nature of the -OCF₃ group deactivates adjacent aromatic rings, making them less susceptible to oxidative attack by CYP enzymes. [2] This increased metabolic stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. [6][7]

Comparative Metabolic Stability Data

| Compound Pair | Metabolic System | Half-life (t₁/₂) of -OCH₃ Analog (min) | Half-life (t₁/₂) of -OCF₃ Analog (min) | Fold Increase in Stability |

| Picornavirus Inhibitor Analogs | Monkey Liver Microsomes | < 10 | > 120 | > 12 |

| Riluzole Precursor Analogs | Human Liver Microsomes | 25 | 85 | 3.4 |

Data is illustrative and compiled from various medicinal chemistry studies.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common high-throughput screening method to assess metabolic stability.

1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

2. Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

96-well incubation plates

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

3. Procedure:

-

Preparation:

-

Prepare a working solution of the test compound in buffer.

-

On ice, prepare a master mix containing liver microsomes and buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

Aliquot the microsome master mix into the wells of a 96-well plate.

-

Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (T=0), add the stop solution before the NADPH system.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold stop solution to the appropriate wells.

-

After the final time point, seal the plate and vortex to mix.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

4. Data Analysis:

-

Plot Data: Plot the natural logarithm (ln) of the percentage of the remaining parent compound versus time.

-

Determine Rate Constant: The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate Half-life (t₁/₂): t₁/₂ = 0.693 / k

-

Calculate Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Modulation of Acidity and Basicity (pKa)

The pKa of a molecule is fundamental to its solubility, ionization state at physiological pH, and its ability to interact with target proteins. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups.

Causality: By withdrawing electron density, the -OCF₃ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa). Conversely, it decreases the electron density on a basic nitrogen atom, making it less likely to accept a proton and thus decreasing its basicity (lowering the pKa of its conjugate acid).

Comparative pKa Data for Substituted Phenols

| Compound | pKa | Effect of Substituent |

| Phenol | 9.95 | Reference |

| 4-Methoxyphenol | 10.21 | Electron-donating (-OCH₃) decreases acidity (higher pKa) |

| 4-(Trifluoromethoxy)phenol | 9.30 | Electron-withdrawing (-OCF₃) increases acidity (lower pKa) |

Data sourced from chemical literature.[8][9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a precise method for determining the pKa of a weak acid. [11][12] 1. Objective: To determine the pKa of a weak acid by monitoring pH changes during titration with a strong base.

2. Materials:

-

Test compound (weak acid)

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Deionized water (purged with nitrogen to remove CO₂)

3. Procedure:

-

Preparation:

-

Accurately weigh a sample of the weak acid and dissolve it in a known volume of CO₂-free deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process, taking smaller increments near the equivalence point (where the pH changes most rapidly), until the pH is well into the basic range (e.g., pH 11-12).

-

-

Data Collection: Create a table of titrant volume versus pH.

4. Data Analysis:

-

Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the Equivalence Point: The equivalence point is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence volume.

-

Find the Half-Equivalence Point: The half-equivalence point is exactly half the volume of the equivalence point.

-

Determine the pKa: The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid. pH (at ½ equivalence point) = pKa

Conformational Preferences: The Orthogonal Arrangement

Unlike the methoxy group, which often prefers a planar conformation with an aromatic ring to maximize resonance, the trifluoromethoxy group adopts a distinct perpendicular (orthogonal) orientation. [13]In this conformation, the C-O-C plane is roughly 90° to the plane of the aromatic ring. [13][14] Causality: This conformational preference is driven by a combination of electronic and steric factors:

-

Hyperconjugation: A key electronic interaction is the hyperconjugation between a lone pair on the oxygen atom (n_O) and the antibonding orbitals of the carbon-fluorine bonds (σ_C-F). [5]This stabilizing n_O → σ_C-F interaction is maximized in the perpendicular conformation. [5]2. Steric Effects: The bulky trifluoromethyl group experiences steric repulsion with ortho-hydrogens on the aromatic ring in a planar conformation, further favoring the orthogonal arrangement. [5] This defined, non-planar conformation can be exploited in drug design to probe specific binding pockets and introduce vectors for interaction that are not possible with a planar methoxy group.

Visualization of Aryl-OCF₃ Conformation

Caption: Factors influencing the aryl-OCF₃ conformation.

Synthetic Considerations: Introducing the -OCF₃ Group

The incorporation of the trifluoromethoxy group into molecules is not trivial, primarily due to the instability of the trifluoromethoxide anion. [2]However, several methods have been developed for its introduction. A brief overview of common strategies for aryl trifluoromethyl ether synthesis is provided below.

-

From Phenols: Direct trifluoromethoxylation of phenols can be challenging. Modern methods often employ electrophilic trifluoromethylating reagents that can be adapted for O-trifluoromethylation, such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents). [4]* From Anilines: A common route involves the conversion of an aniline to a phenol derivative, followed by trifluoromethoxylation. The synthesis of the drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), exemplifies this approach, starting from 4-(trifluoromethoxy)aniline. [4][15][16]* Chlorination/Fluorination Sequence: A classical, though often harsh, method involves the chlorination of a methoxy group to a trichloromethoxy group, followed by a halogen exchange reaction with a fluoride source to yield the trifluoromethoxy group. [1]

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's repertoire. Its ability to predictably increase lipophilicity, block metabolic pathways, modulate pKa, and adopt a unique orthogonal conformation provides a multifaceted approach to optimizing lead compounds. By understanding the fundamental principles that govern its influence on molecular properties—from inductive withdrawal and hyperconjugation to the strength of the C-F bond—researchers can more effectively leverage the -OCF₃ group to design safer, more effective, and more "drug-like" molecules. The experimental protocols provided herein offer a validated framework for assessing the impact of this unique functional group, bridging the gap between theoretical design and practical application in the pursuit of novel therapeutics.

References

-

Riluzole. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Shishkov, I. F., et al. (2001). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Journal of Molecular Structure, 567-568, 339-360.

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Use of Trifluoromethanol in Pharmaceutical Synthesis. BenchChem.

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

- Experimental Protocol. (n.d.). Determination of Log P Using the Shake-Flask Method and HPLC Analysis. CDN.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.

- Conti, P., et al. (2013). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of Medicinal Chemistry, 56(21), 8934-8946.

- Shishkov, I. F., et al. (2005). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 109(33), 7507-7516.

- Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.

- Satyanarayana, B., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ARKIVOC, 2008(xiv), 109-114.

- Wilson, Z. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- Wilson, Z. E., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(2), 1278-1284.

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

- Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research, 22(8), 1365-1374.